molecular formula C11H18N6O2 B14146308 6-(azepan-1-yl)-N~2~-methyl-5-nitropyrimidine-2,4-diamine CAS No. 5294-93-9

6-(azepan-1-yl)-N~2~-methyl-5-nitropyrimidine-2,4-diamine

Cat. No.: B14146308
CAS No.: 5294-93-9
M. Wt: 266.30 g/mol
InChI Key: GRVUVFAIJCLCPT-UHFFFAOYSA-N
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Description

6-(azepan-1-yl)-N~2~-methyl-5-nitropyrimidine-2,4-diamine is a chemical compound that belongs to the class of pyrimidine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(azepan-1-yl)-N~2~-methyl-5-nitropyrimidine-2,4-diamine typically involves the reaction of azepane with a pyrimidine derivative under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(azepan-1-yl)-N~2~-methyl-5-nitropyrimidine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The azepan-1-yl and N2-methyl groups can be substituted with other functional groups

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and nitrating agents like nitric acid for nitration reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups replacing the azepan-1-yl and N2-methyl groups .

Scientific Research Applications

6-(azepan-1-yl)-N~2~-methyl-5-nitropyrimidine-2,4-diamine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(azepan-1-yl)-N~2~-methyl-5-nitropyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

    1-(2-(azepan-1-yl)nicotinoyl)guanidine: An acylguanidine-containing compound with antiviral properties.

    6-(azepan-1-yl)-N-methylpyrimidin-4-amine: A similar pyrimidine derivative with potential biomedical applications.

Uniqueness

6-(azepan-1-yl)-N~2~-methyl-5-nitropyrimidine-2,4-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

5294-93-9

Molecular Formula

C11H18N6O2

Molecular Weight

266.30 g/mol

IUPAC Name

6-(azepan-1-yl)-2-N-methyl-5-nitropyrimidine-2,4-diamine

InChI

InChI=1S/C11H18N6O2/c1-13-11-14-9(12)8(17(18)19)10(15-11)16-6-4-2-3-5-7-16/h2-7H2,1H3,(H3,12,13,14,15)

InChI Key

GRVUVFAIJCLCPT-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=C(C(=N1)N2CCCCCC2)[N+](=O)[O-])N

solubility

39.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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